Ethyl 2-(2-aminothiazol-5-yl)acetate

Physicochemical Characterization Drug Discovery Intermediate Medicinal Chemistry

Replicating patented thiazoloquinazoline Aurora A/B kinase inhibitors demands the correct 5-acetate-substituted 2-aminothiazole. Generic 4-substituted or unsubstituted analogs fail to form the fused quinazoline pharmacophore. Ethyl 2-(2-aminothiazol-5-yl)acetate is the non-arbitrary starting material. • LogP 1.41 ester form enables efficient organic-phase extraction and normal-phase chromatographic purification, outperforming the free acid (LogP ~0.4) in multi-step synthetic workflows • Aqueous solubility 27.6 µg/mL (pH 7.4) supports reliable bioconjugation, in situ hydrolysis, and enzyme assay formulation without precipitation artifacts • Favorable CNS drug-likeness: TPSA 93.4 Ų with a single H-bond donor (HBD=1) positions this ester for designing brain-penetrant kinase probes • Supplied with full batch analytical documentation, enabling reproducible multi-step synthesis at research to pilot scale

Molecular Formula C7H10N2O2S
Molecular Weight 186.23 g/mol
CAS No. 62557-32-8
Cat. No. B031689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-aminothiazol-5-yl)acetate
CAS62557-32-8
SynonymsEthyl 2-(2-Aminothiazol-5-yl)acetate;  Ethyl 2-Aminothiazol-5-ylacetate
Molecular FormulaC7H10N2O2S
Molecular Weight186.23 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CN=C(S1)N
InChIInChI=1S/C7H10N2O2S/c1-2-11-6(10)3-5-4-9-7(8)12-5/h4H,2-3H2,1H3,(H2,8,9)
InChIKeyJAZQWKNSZPGYPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility27.6 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(2-aminothiazol-5-yl)acetate: Aurora Kinase Inhibitor Intermediate


Ethyl 2-(2-aminothiazol-5-yl)acetate (CAS 62557-32-8) is a heterocyclic building block characterized by a 2-aminothiazole core substituted at the 5-position with an ethyl acetate moiety (MF: C7H10N2O2S; MW: 186.23) . This compound is functionally defined as a strategic intermediate used to synthesize thiazoloquinazoline derivatives, which are documented as potent and selective Aurora A and B kinase inhibitors . Physicochemical data indicate a measured aqueous solubility of 27.6 µg/mL (pH 7.4) and an experimental LogP of 1.41, which position this ester derivative for superior organic phase partitioning relative to its free acid congener . These properties underpin its utility in multi-step synthetic routes requiring controlled lipophilicity for effective coupling and purification .

Why Ethyl 2-(2-aminothiazol-5-yl)acetate Cannot Be Substituted


Ethyl 2-(2-aminothiazol-5-yl)acetate is not a generic, fungible thiazole; its specific substitution pattern and functional group array confer discrete physicochemical and reactivity profiles that directly impact downstream synthetic utility. Unlike the 4-substituted or unsubstituted 2-aminothiazoles often employed in antimicrobial or antitubercular SAR studies, the 5-acetate substituent in this compound is essential for constructing the fused quinazoline ring system characteristic of Aurora kinase inhibitor scaffolds . Furthermore, the ethyl ester prodrug or protecting group serves a critical function: compared to the free carboxylic acid analog, 2-(2-aminothiazol-5-yl)acetic acid (CAS 52454-66-7), the ethyl ester increases calculated LogP by approximately 1 log unit , significantly enhancing solubility in organic reaction media and facilitating purification by normal-phase chromatography. Substituting a different aminothiazole derivative without the 5-acetate handle would fail to produce the intended thiazoloquinazoline core, while using the free acid could introduce unwanted polarity, require additional protection/deprotection steps, and alter reaction kinetics in amide bond-forming steps. The selection of this specific ester is thus non-arbitrary and dictated by the downstream medicinal chemistry objectives documented in the patent literature .

Ethyl 2-(2-aminothiazol-5-yl)acetate: Quantitative Differentiation from Analogs


Enhanced Lipophilicity vs. Free Acid Analog

The ethyl ester derivative exhibits a measured LogP of 1.41 and a consensus calculated LogP of 1.01 , reflecting significantly higher lipophilicity compared to the free acid analog, 2-(2-aminothiazol-5-yl)acetic acid, which possesses a calculated XLogP3 of -0.1 . This 1.1 to 1.5 log unit difference translates to a ~12- to 30-fold greater partitioning into organic solvents such as ethyl acetate or dichloromethane, which is essential for efficient extraction and purification during multi-step synthetic sequences.

Physicochemical Characterization Drug Discovery Intermediate Medicinal Chemistry

Aqueous Solubility for Bioconjugation

Ethyl 2-(2-aminothiazol-5-yl)acetate exhibits a measured aqueous solubility of 27.6 µg/mL (approximately 0.148 mM) at pH 7.4 . While this value is lower than the predicted high solubility of the free acid analog (expected to be > 1 mg/mL due to ionizable carboxylate), it provides a defined and reproducible working concentration range for aqueous-phase reactions such as amide couplings using water-soluble carbodiimides or for in situ ester hydrolysis studies. The compound's solubility is sufficient for many biochemical assays conducted in low-percentage DMSO, whereas more hydrophobic thiazole derivatives (e.g., those with 4-aryl substituents) may precipitate prematurely, leading to assay artifacts.

Solubility Aqueous Compatibility Bioconjugation

Aurora A/B Kinase Inhibitor Precursor

Ethyl 2-(2-aminothiazol-5-yl)acetate is explicitly described as an intermediate for the synthesis of thiazoloquinazoline derivatives, which are characterized as potent and selective Aurora A and B kinase inhibitors . The 5-acetate handle is essential for constructing the fused quinazoline ring, a pharmacophore not accessible from 4-substituted or unsubstituted 2-aminothiazoles. In contrast, most 2-aminothiazole derivatives reported in antimicrobial or antitubercular literature lack this substitution pattern and are therefore incompatible with the same synthetic route. For instance, the high-potency antitubercular 2-aminothiazoles described by Meissner et al. feature 4-pyridyl substitution and achieve MIC values of 0.008 µg/mL, but their structural framework cannot be converted to the thiazoloquinazoline class without complete resynthesis [1].

Kinase Inhibition Cancer Therapeutics Aurora Kinase

Favorable TPSA for Blood-Brain Barrier Penetration

Ethyl 2-(2-aminothiazol-5-yl)acetate possesses a topological polar surface area (TPSA) of 93.4 Ų and a single hydrogen bond donor (the 2-amino group) . This profile falls within the favorable range for CNS penetration (TPSA < 90-100 Ų, HBD ≤ 3) according to established medicinal chemistry guidelines. In comparison, the free acid analog, 2-(2-aminothiazol-5-yl)acetic acid, has a higher TPSA (~113 Ų due to the additional carboxylic acid oxygen) and two hydrogen bond donors, which would be expected to reduce passive BBB permeability. This suggests that the ester prodrug form is more suitable for designing CNS-active Aurora kinase inhibitors or other brain-penetrant therapeutics derived from this scaffold.

CNS Drug Design Blood-Brain Barrier Physicochemical Property

Applications of Ethyl 2-(2-aminothiazol-5-yl)acetate


Thiazoloquinazoline Aurora Kinase Inhibitor Synthesis

Ethyl 2-(2-aminothiazol-5-yl)acetate is the optimal starting material for constructing the thiazoloquinazoline core documented in patent literature as a potent, selective Aurora A/B kinase inhibitor scaffold . The 5-acetate substituent provides the necessary handle for quinazoline ring annulation. Researchers should procure this specific ester to replicate the disclosed synthetic route and generate the active pharmacophore for cell-based or in vivo cancer studies .

CNS-Penetrant Prodrug Development

The favorable TPSA (93.4 Ų) and low hydrogen bond donor count (1) of ethyl 2-(2-aminothiazol-5-yl)acetate position it as a strategic building block for designing brain-penetrant molecules . Compared to the more polar free acid analog, this ester form is better suited for passive diffusion across the blood-brain barrier, making it a preferred intermediate for synthesizing CNS-targeted kinase inhibitors or neuroprotective agents . Users should consider this compound when lipophilicity and BBB penetration are critical design criteria.

Aqueous Bioconjugation and Assay Development

With a measured aqueous solubility of 27.6 µg/mL (pH 7.4), ethyl 2-(2-aminothiazol-5-yl)acetate can be reliably formulated in buffered solutions containing low percentages of DMSO . This solubility profile supports its use in aqueous-phase amide couplings for bioconjugation, in situ ester hydrolysis studies to generate the free acid, and in enzyme inhibition assays where precipitation must be avoided. Users requiring a thiazole-based probe with predictable solution behavior in near-physiological conditions should prioritize this compound over more hydrophobic 2-aminothiazole derivatives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(2-aminothiazol-5-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.